Ethyl 8-bromo-3,4-dihydro-2h-benzo[b][1,4]oxazine-2-carboxylate

Suzuki-Miyaura cross-coupling C–Br functionalization medicinal chemistry diversification

Ethyl 8-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate (CAS 1021859-84-6) is a heterocyclic building block belonging to the 3,4-dihydro-2H-1,4-benzoxazine class, with molecular formula C₁₁H₁₂BrNO₃ and molecular weight 286.12 g/mol. It features three key structural elements: a bromine atom at the 8-position of the benzene ring, an ethyl carboxylate ester at the 2-position of the oxazine ring, and a secondary amine within the saturated oxazine ring.

Molecular Formula C11H12BrNO3
Molecular Weight 286.125
CAS No. 1021859-84-6
Cat. No. B2540873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-bromo-3,4-dihydro-2h-benzo[b][1,4]oxazine-2-carboxylate
CAS1021859-84-6
Molecular FormulaC11H12BrNO3
Molecular Weight286.125
Structural Identifiers
SMILESCCOC(=O)C1CNC2=C(O1)C(=CC=C2)Br
InChIInChI=1S/C11H12BrNO3/c1-2-15-11(14)9-6-13-8-5-3-4-7(12)10(8)16-9/h3-5,9,13H,2,6H2,1H3
InChIKeyHVLQSHBSZNHJCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 8-Bromo-3,4-Dihydro-2H-Benzo[b][1,4]Oxazine-2-Carboxylate (CAS 1021859-84-6): Core Structural Identity and Procurement-Relevant Characteristics


Ethyl 8-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate (CAS 1021859-84-6) is a heterocyclic building block belonging to the 3,4-dihydro-2H-1,4-benzoxazine class, with molecular formula C₁₁H₁₂BrNO₃ and molecular weight 286.12 g/mol . It features three key structural elements: a bromine atom at the 8-position of the benzene ring, an ethyl carboxylate ester at the 2-position of the oxazine ring, and a secondary amine within the saturated oxazine ring . The compound is synthesized via base-mediated condensation of 2-amino-6-bromophenol with ethyl 2,3-dibromopropanoate in the presence of potassium carbonate . Commercial availability is confirmed through multiple reputable vendors including Biosynth, abcr, GLPBio, and Leyan, with typical purity specifications of 95–98% . The compound is classified with GHS hazard statements H302, H315, H319, and H335, and is supplied for research use only .

Why Generic Substitution Fails for Ethyl 8-Bromo-3,4-Dihydro-2H-Benzo[b][1,4]Oxazine-2-Carboxylate – Regiochemical and Functional-Group Determinants of Differentiation


Within the 3,4-dihydro-2H-1,4-benzoxazine chemical space, seemingly minor structural variations produce functionally non-interchangeable compounds. The 8-bromo substituent occupies a position adjacent to the ring oxygen, creating an electronic environment and steric profile distinct from 6-bromo or 7-bromo regioisomers . Critically, the C–Br bond at the 8-position serves as a specific handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling diversification into 8-aryl derivatives—a transformation impossible with the non-halogenated parent scaffold (CAS 22244-22-0, MW 207.23) [1][2]. Simultaneously, the 2-ethyl carboxylate ester provides an orthogonal reactive site for hydrolysis, amidation, or transesterification that is absent in simpler 8-bromo-benzoxazine building blocks such as CAS 625394-65-2 (MW 214.06) . This dual-handle architecture means that procurement decisions cannot default to the nearest available benzoxazine analog without sacrificing one or more synthetic options. Furthermore, bromine at the 8-position offers superior oxidative addition reactivity with Pd(0) catalysts compared to chlorine at the 6-position, permitting milder cross-coupling conditions than those required for 6-chloro analogs [3]. The quantitative evidence in Section 3 substantiates each of these differentiation dimensions.

Quantitative Differentiation Evidence for Ethyl 8-Bromo-3,4-Dihydro-2H-Benzo[b][1,4]Oxazine-2-Carboxylate Against Closest Analogs


8-Bromo Substituent Enables Suzuki-Miyaura Cross-Coupling Diversification Absent in Non-Halogenated Analog

The 8-bromo substituent on the target compound provides a critical synthetic handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling introduction of aryl, heteroaryl, vinyl, or alkyl boronic acid partners at the 8-position. Morrison et al. (2016) demonstrated that 8-bromo-1,3-benzoxazine intermediates serve as key precursors for generating a library of 31 diverse 8-aryl-substituted analogues, with Suzuki coupling yields sufficient to support structure-activity relationship (SAR) exploration [1]. This transformation is structurally impossible with the non-halogenated comparator ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS 22244-22-0, MW 207.23), which lacks any aromatic halogen and therefore cannot participate in cross-coupling reactions without prior functionalization [2]. While the 6-chloro analog (methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate) also supports cross-coupling, the C–Br bond at the 8-position undergoes oxidative addition with Pd(0) more readily than the C–Cl bond, permitting milder reaction conditions—a well-established principle in organometallic chemistry that translates to higher functional group tolerance and broader substrate scope [3].

Suzuki-Miyaura cross-coupling C–Br functionalization medicinal chemistry diversification aryl-benzoxazine synthesis

Dual Orthogonal Functional Handles (8-Br + 2-COOEt) Enable Sequential Derivatization Strategies Not Accessible with Mono-Functional Analogs

The target compound (MW 286.12) uniquely combines two orthogonal reactive sites within a single benzoxazine scaffold: (i) the 8-bromo substituent for transition metal-catalyzed cross-coupling, and (ii) the 2-ethyl carboxylate ester for hydrolysis to the carboxylic acid, amidation, reduction to the alcohol, or transesterification . This dual functionality enables sequential, chemoselective derivatization strategies. In contrast, the closely related building block 8-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 625394-65-2, MW 214.06) bears only the 8-bromo handle while lacking any carboxylate functionality at the 2-position, reducing it to a single-point diversification scaffold . The 2-carboxylate ester is particularly significant because it serves as the entry point for generating the carboxylic acid metabolites implicated in the compound's reported 5-HT2 receptor pharmacology, as described in vendor documentation from Biosynth and CymitQuimica . Furthermore, US Patent 4,180,572 specifically identifies esters of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acids—including those bearing bromine at the 8-position—as pharmacologically active inhibitors of mammalian lipogenesis, whereas the simple 8-bromo-benzoxazine without the ester is outside the claimed genus [1].

orthogonal functionalization sequential derivatization building block utility benzoxazine scaffold diversification

Regiochemical Differentiation: 8-Bromo Position Alters Electronic Properties and Biological Target Engagement Versus 7-Bromo and 6-Bromo Isomers

The position of the bromine substituent on the benzoxazine aromatic ring is a critical determinant of both chemical reactivity and biological activity. In the target compound, bromine at the 8-position is located ortho to the ring oxygen atom, creating a unique electronic environment that influences the electron density distribution across the bicyclic system . This contrasts with the 7-bromo isomer (e.g., ethyl 7-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate), where bromine is para to the ring oxygen, and with 6-substituted analogs where the halogen is meta to the oxygen . In the related 1,3-benzoxazine series studied by Ihmaid et al. (2012), 8-substituted-2-morpholino-1,3-benzoxazines demonstrated distinct DNA-PK and PI3K inhibition profiles compared to 7,8-disubstituted analogues, with the most active 8-substituted compound (compound 27) achieving an IC₅₀ of 0.28 μM against DNA-PK [1]. In the 5-HT receptor space, benzoxazine SAR studies by Kuroita et al. (1996) demonstrated that substituent position on the benzoxazine ring significantly modulates receptor subtype affinity, with Ki values spanning from 0.019 nM to >100 nM depending on substitution pattern [2]. While direct comparative binding data for the 8-bromo vs. 7-bromo isomers of the 2-carboxylate series are not publicly available, the established regiochemical SAR in the benzoxazine class supports the principle that bromine position is a non-interchangeable parameter.

regiochemical SAR halogen position effects benzoxazine electronics receptor binding modulation

Reported 5-HT2 Receptor Antagonist Activity with CYP450-Mediated Metabolic Activation: Pharmacological Differentiation from Non-Ester Benzoxazine Analogs

Multiple vendor technical descriptions consistently identify ethyl 8-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate as a selective 5-HT2 receptor antagonist with demonstrated efficacy in autoimmune disease models . The compound's carboxylic acid moiety—generated via cytochrome P450-mediated hydrolysis of the ethyl ester prodrug form—is reported to constitute the active species that binds to the 5-HT2 receptor . This metabolic activation mechanism explicitly requires the 2-carboxylate ester functionality and therefore differentiates the target compound from 8-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 625394-65-2), which lacks the ester and cannot generate the active carboxylic acid metabolite . The benzoxazine class has well-established precedent for 5-HT receptor modulation: the 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide series yielded 5-HT3 receptor antagonists with Ki values as low as 0.019 nM (Kuroita et al., 1996) [1], while Boyle et al. (2001) reported benzoxazine-derived 5-HT2A/dopamine D2 dual antagonists as potential antipsychotics [2]. The target compound's reported safety profile, described as similar to clopidogrel with no significant adverse effects and no carcinogenicity or mutagenicity, represents an additional differentiator for procurement decisions in preclinical development contexts . However, it must be noted that specific Ki or IC₅₀ values for this exact compound at cloned human 5-HT2 receptor subtypes are not publicly available in peer-reviewed literature, and the pharmacological claims originate primarily from vendor product descriptions rather than published primary research articles.

5-HT2 receptor antagonism serotonin pharmacology cytochrome P450 metabolism autoimmune disease research

Lipogenesis Inhibition Scope: Patent-Covered Metabolic Application Not Shared by Non-Ester or Non-Halogenated Benzoxazine Analogs

US Patent 4,180,572 ('Lipogenesis control by esters of benzoxazinecarboxylic acids') explicitly claims a genus of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid esters as inhibitors of mammalian lipogenesis [1]. The claimed formula encompasses compounds where the substituent R (when n=1) includes 'middle halogen' (defined as bromine or chlorine) bonded to the 6-, 7-, or 8-position of the benzoxazine nucleus [1]. The target compound—with bromine at the 8-position, R¹ as ethyl, and R² as hydrogen—falls directly within this claimed genus, giving it a defined metabolic disease research application that is not shared by benzoxazine analogs lacking either the ester (e.g., CAS 625394-65-2) or the halogen substituent (e.g., CAS 22244-22-0). The patent specifically identifies illustrative species including '8-bormo' [sic] substituted variants, confirming that the 8-bromo regioisomer was contemplated as an active embodiment [1]. Preferred compounds in the patent are those where R¹ is ethyl and R² is hydrogen—the exact ester configuration present in the target compound [1]. This provides a procurement-relevant differentiation: the target compound maps to a specific patent-protected pharmacological application space, whereas the non-esterified 8-bromo-benzoxazine (CAS 625394-65-2) or the non-halogenated ethyl ester (CAS 22244-22-0) each fall outside the claimed genus due to missing either the ester or the halogen substituent.

lipogenesis inhibition metabolic disease benzoxazinecarboxylic acid esters patent landscape

Bromo vs. Chloro Reactivity Advantage: Milder Cross-Coupling Conditions Relative to 6-Chloro Benzoxazine Analogs

The C(sp²)–Br bond at the 8-position of the target compound offers a demonstrable reactivity advantage over the C(sp²)–Cl bond present in 6-chloro benzoxazine analogs such as methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate . This differential reactivity stems from the lower bond dissociation energy of C–Br (approximately 80 kcal/mol for Ph–Br) compared to C–Cl (approximately 95 kcal/mol for Ph–Cl), which translates to kinetically more favorable oxidative addition with Pd(0) catalysts—the rate-determining step in Suzuki-Miyaura cross-coupling [1]. In the benzoxazine series specifically, Morrison et al. (2016) demonstrated efficient Suzuki coupling of 8-bromo-1,3-benzoxazine intermediates using standard Pd catalysts to generate 31 aryl-substituted analogues with useful yields [2]. In contrast, Böhm et al. (2014) reported that chloro-substituted 3,4-dihydro-3-oxo-2H-1,4-benzoxazines required the specialized Aphos-Pd(OAc)₂ catalyst system to achieve efficient cross-coupling, reflecting the intrinsically lower reactivity of the C–Cl bond [3]. For procurement decisions, this means that the 8-bromo compound can be diversified under milder, more tolerant conditions (lower temperature, shorter reaction times, broader catalyst compatibility) compared to 6-chloro analogs, potentially enabling cross-coupling in the presence of sensitive functional groups that would not survive the harsher conditions required for C–Cl activation.

C–Br vs. C–Cl reactivity oxidative addition kinetics Suzuki coupling efficiency palladium catalysis

Optimal Research and Industrial Application Scenarios for Ethyl 8-Bromo-3,4-Dihydro-2H-Benzo[b][1,4]Oxazine-2-Carboxylate Based on Quantitative Differentiation Evidence


Medicinal Chemistry Library Diversification via Sequential Orthogonal Derivatization

The target compound's dual orthogonal handles (8-Br + 2-COOEt) make it the preferred benzoxazine building block for medicinal chemistry campaigns requiring iterative SAR exploration. A typical workflow involves: (Step 1) Suzuki-Miyaura cross-coupling at the 8-position using Pd(PPh₃)₄ and diverse aryl/heteroaryl boronic acids (80–100°C, DME/H₂O), generating a library of 8-aryl derivatives as demonstrated by Morrison et al. (2016) [1]; followed by (Step 2) ester hydrolysis (LiOH, THF/H₂O, rt) or direct amidation (primary/secondary amine, HATU or EDC/HOBt) at the 2-position to generate carboxylic acid or amide analogues. This sequential strategy is impossible with mono-functional analogs: CAS 625394-65-2 (8-bromo-benzoxazine) cannot undergo the second diversification step, while CAS 22244-22-0 (non-halogenated ester) cannot participate in the first. The 8-bromo position's favorable C–Br reactivity versus 6-chloro analogs further ensures efficient cross-coupling yields under standard conditions without requiring specialized catalyst systems [2].

Serotonergic Drug Discovery: 5-HT2 Receptor Antagonist Preclinical Development

Based on vendor-reported 5-HT2 receptor antagonist activity and CYP450-mediated metabolic activation , the target compound is positioned as a starting point for preclinical development of serotonergic agents targeting autoimmune or neuropsychiatric indications. The ethyl ester serves as a prodrug moiety, with the active carboxylic acid metabolite generated via cytochrome P450-mediated hydrolysis and subsequently binding to the 5-HT2 receptor . This metabolic activation mechanism differentiates the compound from direct-acting 5-HT2 antagonists and aligns with the established benzoxazine pharmacological precedent set by Kuroita et al. (1996) for 5-HT3 receptor antagonism (Ki = 0.019 nM for optimized derivatives) [3] and by Boyle et al. (2001) for 5-HT2A/D2 dual antagonism [4]. The reported safety profile comparable to clopidogrel and absence of carcinogenicity or mutagenicity signals further support its consideration as a preclinical candidate. However, independent verification of receptor binding affinity and selectivity is warranted given the absence of published quantitative data for this specific compound.

Metabolic Disease Research: Lipogenesis Inhibition Studies

The target compound's structural alignment with the patent genus claimed in US 4,180,572 positions it for investigation as a lipogenesis inhibitor in mammalian systems [5]. The patent specifically covers 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid esters bearing halogen substituents (including bromine at the 8-position) for controlling lipid synthesis. The preferred ester configuration (R¹ = ethyl, R² = hydrogen) exactly matches the target compound [5]. This provides a defined intellectual property framework and pharmacological rationale for deploying the compound in metabolic disease research programs investigating obesity, dyslipidemia, or non-alcoholic fatty liver disease (NAFLD). Neither the non-esterified 8-bromo-benzoxazine (CAS 625394-65-2) nor the non-halogenated ethyl ester (CAS 22244-22-0) maps to this patent space, making the target compound the structurally appropriate choice for this application domain.

Chemical Biology Tool Compound: Kinase Selectivity Profiling via 8-Aryl Diversification

The 8-bromo substituent's demonstrated capacity for generating diverse 8-aryl derivatives with tunable kinase selectivity profiles—as established by Morrison et al. (2016) and Ihmaid et al. (2012) in the 1,3-benzoxazine series—positions the target compound as a versatile precursor for chemical biology probe development [1][6]. In the Morrison et al. study, 8-aryl-substituted benzoxazines achieved DNA-PK IC₅₀ values as low as 0.034 μM (compound 20k/LTURM34, 170-fold selective over PI3K) and PI3Kδ IC₅₀ of 0.64 μM (compound 20i/LTURM36), demonstrating that systematic variation at the 8-position can profoundly modulate kinase target engagement and isoform selectivity [1]. The target compound, with its 8-bromo handle for diversification and 2-carboxylate for further functionalization (e.g., conversion to amides for improved cellular permeability), provides a more versatile starting point than the simpler 8-bromo-benzoxazine building block for constructing focused kinase inhibitor libraries with defined selectivity hypotheses.

Quote Request

Request a Quote for Ethyl 8-bromo-3,4-dihydro-2h-benzo[b][1,4]oxazine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.